5-Chloropyridine-3-boronic acid
Overview
Description
5-Chloropyridine-3-boronic acid is an organic compound with the chemical formula C5H5BClNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its versatility and effectiveness in forming carbon-carbon bonds, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of (5-Chloropyridin-3-yl)boronic acid is the orexin-2 receptor . This receptor plays a crucial role in regulating arousal, wakefulness, and appetite.
Mode of Action
(5-Chloropyridin-3-yl)boronic acid interacts with the orexin-2 receptor, leading to changes in the receptor’s activity
Biochemical Pathways
The compound affects the orexinergic system , which is involved in the regulation of sleep-wake cycles . By interacting with the orexin-2 receptor, it can influence the activity of neurons in this system and their downstream effects.
Result of Action
The molecular and cellular effects of (5-Chloropyridin-3-yl)boronic acid’s action are related to its influence on the orexinergic system . By modulating the activity of the orexin-2 receptor, it can potentially affect sleep-wake cycles and other physiological processes regulated by this system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Chloropyridin-3-yl)boronic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy and action could be influenced by the physiological environment, including pH and the presence of other biomolecules.
Biochemical Analysis
Biochemical Properties
(5-Chloropyridin-3-yl)boronic acid plays a significant role in biochemical reactions. It is used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 . The compound interacts with various enzymes and proteins during these reactions .
Cellular Effects
Given its role in the synthesis of orexin 2 receptor antagonist, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of (5-Chloropyridin-3-yl)boronic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloropyridine-3-boronic acid can be synthesized through several methods. One common approach involves the borylation of 5-chloropyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. This method allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Pyridine Derivatives: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
5-Chloropyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropyridin-5-yl)boronic acid
- 2-Chloro-4-pyridinylboronic acid
- 2-Butoxy-5-chloropyridine-3-boronic acid
Uniqueness
5-Chloropyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise structural features are required .
Properties
IUPAC Name |
(5-chloropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYBTMCTZAUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602590 | |
Record name | (5-Chloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872041-85-5 | |
Record name | (5-Chloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloropyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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